molecular formula C13H20N2O2 B1526771 2-((3-Aminopiperidin-1-yl)methyl)-6-methoxyphenol CAS No. 1305849-69-7

2-((3-Aminopiperidin-1-yl)methyl)-6-methoxyphenol

Cat. No.: B1526771
CAS No.: 1305849-69-7
M. Wt: 236.31 g/mol
InChI Key: KXMNDJNOTWKSQQ-UHFFFAOYSA-N
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Description

2-((3-Aminopiperidin-1-yl)methyl)-6-methoxyphenol is a useful research compound. Its molecular formula is C13H20N2O2 and its molecular weight is 236.31 g/mol. The purity is usually 95%.
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Biochemical Analysis

Biochemical Properties

2-((3-Aminopiperidin-1-yl)methyl)-6-methoxyphenol plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with dipeptidyl peptidase-4, a key enzyme involved in glucose metabolism . The nature of these interactions often involves competitive inhibition, where this compound binds to the active site of the enzyme, preventing its normal substrate from binding and thus inhibiting its activity .

Cellular Effects

This compound has various effects on different types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to increase the levels of glucagon-like peptide-1 in pancreatic cells, which plays a crucial role in insulin secretion and glucose homeostasis . Additionally, it affects gene expression by upregulating or downregulating specific genes involved in metabolic pathways .

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. It binds to the active site of dipeptidyl peptidase-4, inhibiting its activity and thereby increasing the levels of glucagon-like peptide-1 . This inhibition leads to improved glycemic control in diabetic models . Furthermore, it modulates gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound has been shown to be stable under standard laboratory conditions, with minimal degradation over extended periods . Long-term studies have demonstrated sustained effects on cellular function, including prolonged inhibition of dipeptidyl peptidase-4 and increased levels of glucagon-like peptide-1 . These effects are consistent in both in vitro and in vivo studies .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, it effectively inhibits dipeptidyl peptidase-4 and improves glycemic control without significant adverse effects . At higher doses, toxic effects such as liver damage and gastrointestinal disturbances have been observed . These findings highlight the importance of optimizing dosage to achieve therapeutic benefits while minimizing adverse effects .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes such as dipeptidyl peptidase-4 and glucagon-like peptide-1, influencing metabolic flux and metabolite levels . The compound’s metabolism involves hydroxylation and conjugation reactions, leading to the formation of various metabolites that are excreted through the urine . These metabolic pathways play a crucial role in determining the compound’s pharmacokinetics and pharmacodynamics .

Transport and Distribution

The transport and distribution of this compound within cells and tissues involve specific transporters and binding proteins. It is transported across cell membranes by organic cation transporters and accumulates in tissues such as the liver and pancreas . The compound’s distribution is influenced by its binding affinity to plasma proteins, which affects its bioavailability and therapeutic efficacy .

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. It is primarily localized in the cytoplasm, where it interacts with enzymes and other biomolecules . Additionally, it may undergo post-translational modifications that direct it to specific cellular compartments or organelles, influencing its activity and stability . These localization patterns are essential for understanding the compound’s mechanism of action and therapeutic potential .

Properties

IUPAC Name

2-[(3-aminopiperidin-1-yl)methyl]-6-methoxyphenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N2O2/c1-17-12-6-2-4-10(13(12)16)8-15-7-3-5-11(14)9-15/h2,4,6,11,16H,3,5,7-9,14H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KXMNDJNOTWKSQQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1O)CN2CCCC(C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.